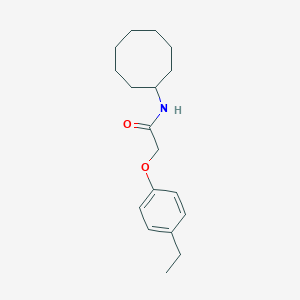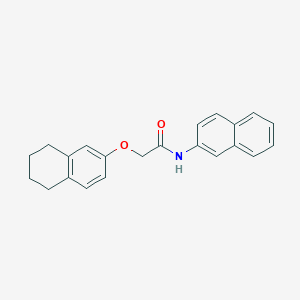![molecular formula C28H29BrN4O5 B297503 N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297503.png)
N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated. In
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide is not well understood. However, it is believed that the compound interacts with copper ions through the formation of a coordination complex, leading to the emission of fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide have not been extensively studied. However, it has been reported that the compound exhibits low cytotoxicity towards mammalian cells, making it a potential candidate for further investigation as a fluorescent probe for live cell imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide as a fluorescent probe is its high selectivity and sensitivity towards copper ions. However, one of the limitations is its relatively low quantum yield, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the investigation of N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential as a fluorescent probe for the detection of other metal ions. Additionally, the compound's potential as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease could also be explored.
Métodos De Síntesis
The synthesis of N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been reported in the literature. One of the methods involves the reaction of 2-hydrazinobenzaldehyde with 3-bromo-4-(2-(3,4-dimethylanilino)-2-oxoethoxy)-5-ethoxybenzaldehyde in the presence of benzyl bromide and acetic anhydride. The reaction mixture is stirred at room temperature for several hours, and the resulting solid is filtered and washed with water to obtain the desired compound.
Aplicaciones Científicas De Investigación
N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been investigated for its potential applications in various fields of scientific research. One of the areas of interest is its use as a fluorescent probe for the detection of metal ions in aqueous solutions. The compound has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a promising tool for the detection of copper ions in biological and environmental samples.
Propiedades
Nombre del producto |
N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide |
|---|---|
Fórmula molecular |
C28H29BrN4O5 |
Peso molecular |
581.5 g/mol |
Nombre IUPAC |
N-benzyl-N//'-[(E)-[3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxyphenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C28H29BrN4O5/c1-4-37-24-14-21(16-31-33-28(36)27(35)30-15-20-8-6-5-7-9-20)13-23(29)26(24)38-17-25(34)32-22-11-10-18(2)19(3)12-22/h5-14,16H,4,15,17H2,1-3H3,(H,30,35)(H,32,34)(H,33,36)/b31-16+ |
Clave InChI |
NIMLISUVZJLCJY-WCMJOSRZSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CC=CC=C2)Br)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=C2)Br)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=C2)Br)OCC(=O)NC3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[2-(prop-2-ynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297421.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)
